molecular formula C9H16O B12079838 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 258264-50-5

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol

Katalognummer: B12079838
CAS-Nummer: 258264-50-5
Molekulargewicht: 140.22 g/mol
InChI-Schlüssel: NFVLRTVRHRAPFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic alcohol with the molecular formula C9H16O. It is a derivative of norbornane, featuring a hydroxyl group at the second carbon and two methyl groups at the fifth carbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method includes the reaction of isoprene with maleic anhydride, followed by hydrogenation and subsequent reduction to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. Catalysts and specific reaction conditions are carefully controlled to ensure high purity and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The unique bicyclic structure also contributes to its reactivity and specificity in various pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the two methyl groups at the fifth carbon, which significantly influences its chemical reactivity and physical properties. This structural difference sets it apart from other similar compounds and contributes to its specific applications and behavior in various reactions .

Eigenschaften

CAS-Nummer

258264-50-5

Molekularformel

C9H16O

Molekulargewicht

140.22 g/mol

IUPAC-Name

5,5-dimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C9H16O/c1-9(2)5-6-3-7(9)4-8(6)10/h6-8,10H,3-5H2,1-2H3

InChI-Schlüssel

NFVLRTVRHRAPFB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2CC1CC2O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.